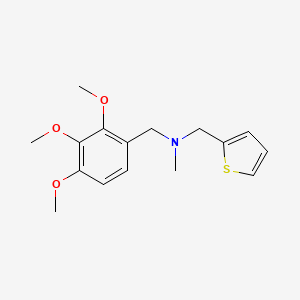![molecular formula C18H30N2O3 B3803487 (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide](/img/structure/B3803487.png)
(1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide
Descripción general
Descripción
(1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide, also known as AHCY, is a chemical compound that has been extensively studied due to its potential therapeutic applications. AHCY is a cyclohexane-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide is not fully understood. However, it has been proposed that (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide inhibits the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of S-adenosylmethionine (SAM), a methyl donor in various biological processes. Inhibition of SAHH by (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide leads to an increase in the concentration of SAM, which can affect various cellular processes, including DNA methylation, protein methylation, and lipid metabolism.
Biochemical and Physiological Effects:
(1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. Furthermore, (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide has been shown to reduce the levels of homocysteine, a risk factor for cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide has also been found to have low toxicity and can be used at concentrations that do not affect cell viability. However, (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide. One area of research is to investigate the potential therapeutic applications of (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide in various diseases, such as cancer, cardiovascular disease, and viral infections. Another area of research is to investigate the mechanism of action of (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide and its effects on various cellular processes. Furthermore, future research can focus on developing more effective methods for synthesizing (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide and improving its solubility and stability.
Aplicaciones Científicas De Investigación
(1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. (1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and herpes simplex virus.
Propiedades
IUPAC Name |
(1R,2S)-2-N-[(1-hydroxycyclohexyl)methyl]-1-N-prop-2-enylcyclohexane-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-2-12-19-16(21)14-8-4-5-9-15(14)17(22)20-13-18(23)10-6-3-7-11-18/h2,14-15,23H,1,3-13H2,(H,19,21)(H,20,22)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQZHKLGCHXFKT-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCCC1C(=O)NCC2(CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)[C@@H]1CCCC[C@@H]1C(=O)NCC2(CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{1-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3803406.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-hydroxybenzyl)-3-piperidinyl]propanamide](/img/structure/B3803413.png)
![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B3803418.png)
![1-(2-furoyl)-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B3803422.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B3803425.png)
![7-(cyclobutylmethyl)-2-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3803440.png)
![4-[(2R*,3R*)-2-hydroxy-1'-(2-pyrimidinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1,4-diazepan-2-one](/img/structure/B3803448.png)
![4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-1-(2-methoxyphenyl)-2,2-dimethylpiperazine](/img/structure/B3803450.png)
![2-methyl-8-(4-piperidinyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one dihydrochloride](/img/structure/B3803452.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B3803459.png)
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-(4-propyl-1-piperazinyl)nicotinamide](/img/structure/B3803464.png)
![(3S)-1-({1-[1-(2,5-difluorobenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B3803471.png)
![2-[5-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-4-phenyl-1H-imidazol-1-yl]acetamide](/img/structure/B3803472.png)
